4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
CAS No.: 2034466-19-6
Cat. No.: VC4869840
Molecular Formula: C19H17N3O3
Molecular Weight: 335.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034466-19-6 |
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Molecular Formula | C19H17N3O3 |
Molecular Weight | 335.363 |
IUPAC Name | 4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) |
Standard InChI Key | BAGJMHYCUSLIOJ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide features a benzamide backbone (C₆H₅CONH₂) substituted at the 4-position with an acetamido group (-NHCOCH₃). The amide nitrogen is further functionalized with a methylene bridge (-CH₂-) linked to a pyridin-3-yl group, which itself bears a furan-2-yl substituent at the 5-position. This arrangement creates a conjugated system with potential for π-π stacking and hydrogen bonding, as observed in structurally related antimicrobial agents .
Key physicochemical properties inferred from analogs include:
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Molecular Weight: Estimated at ~379.4 g/mol (calculated from C₂₁H₂₀N₄O₃).
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Solubility: Moderate lipophilicity due to the furan and pyridine rings, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, DMFA).
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Hydrogen Bond Donors/Acceptors: 3 donors (amide NH, furan O) and 6 acceptors (amide O, pyridine N, furan O, acetamido O).
A comparative analysis of similar benzamide derivatives reveals that the 4-acetamido group enhances water solubility compared to non-polar substituents, while the furan-pyridine moiety contributes to membrane permeability .
Synthetic Routes and Optimization Strategies
The synthesis of 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide likely follows a multi-step protocol analogous to methods described for related pyridinylmethyl benzamides . A proposed pathway involves:
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Preparation of 5-(Furan-2-yl)Pyridin-3-ylmethanamine:
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Benzamide Formation:
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Reacting 4-acetamidobenzoyl chloride with the above amine in dichloromethane (DCM) using triethylamine (TEA) as a base.
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Yield optimization via slow addition at 0°C to prevent exothermic side reactions.
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Critical challenges in synthesis include:
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Steric Hindrance: Bulky furan and pyridine groups may impede amide bond formation, necessitating extended reaction times (24–48 hrs) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to isolate the product from unreacted starting materials.
Biological Activity and Mechanistic Insights
While no direct antimicrobial data exists for 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, structurally similar compounds exhibit potent activity against Gram-positive bacteria. For instance, derivatives like 21d (3-(pyridine-3-yl)-2-oxazolidinone) show MIC values of 1–4 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae, comparable to linezolid . Molecular docking studies suggest that the pyridine-furan system binds the 50S ribosomal subunit via hydrogen bonds with A2473 and C2103 residues, disrupting peptide bond formation .
The acetamido group may enhance target affinity by:
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Increasing hydrogen bonding with ribosomal RNA (e.g., U2538, G2539) .
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Modulating electron density in the benzamide ring to improve π-stacking with nucleotide bases.
Pharmacokinetic and Toxicity Considerations
Predicted ADMET properties, derived from analogs :
Parameter | Value/Characteristic |
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Oral Bioavailability | 58–67% (moderate) |
Plasma Protein Binding | 89–92% (high) |
CYP3A4 Inhibition | Weak (IC₅₀ > 10 μM) |
hERG Inhibition | Low risk (IC₅₀ > 30 μM) |
Notably, the furan ring raises concerns about potential hepatotoxicity via reactive metabolite formation. Structural mitigation strategies could include introducing electron-withdrawing groups (e.g., -CF₃) at the furan 5-position to reduce oxidative metabolism.
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